Isobutyl (2-hydroxyethyl)methylphosphinate
Description
Isobutyl methylphosphonate (CAS RN: 1604-38-2) is an organophosphorus compound with the molecular formula C₅H₁₃O₃P. Its IUPAC name is Isobutyl methylphosphonate, and it is classified under Schedule 2B02. Structurally, it consists of a methylphosphonate group esterified with an isobutyl (2-methylpropyl) chain. Key synonyms include O-Isobutyl methylphosphonate and 2-Methylpropyl methylphosphonate .
Properties
CAS No. |
53314-61-7 |
|---|---|
Molecular Formula |
C7H17O3P |
Molecular Weight |
180.18 g/mol |
IUPAC Name |
2-[methyl(2-methylpropoxy)phosphoryl]ethanol |
InChI |
InChI=1S/C7H17O3P/c1-7(2)6-10-11(3,9)5-4-8/h7-8H,4-6H2,1-3H3 |
InChI Key |
UDQBLBPJVKUWET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(C)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isobutyl (2-hydroxyethyl)methylphosphinate typically involves the reaction of isobutyl alcohol with methylphosphinic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Isobutyl (2-hydroxyethyl)methylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the reagents used.
Scientific Research Applications
Chemistry: Isobutyl (2-hydroxyethyl)methylphosphinate is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals .
Industry: In industrial applications, this compound is used as a flame retardant and as an additive in polymer production to enhance material properties .
Mechanism of Action
The mechanism of action of isobutyl (2-hydroxyethyl)methylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights critical differences between Isobutyl methylphosphonate and structurally related phosphonates/phosphinates:
Key Observations:
Phosphonate vs. Phosphinate Backbone :
- Isobutyl methylphosphonate and Ethyl methyl methylphosphonate are phosphonates , characterized by a P=O group and two ester linkages (OR groups) .
- Ethyl methylphosphinate and 2-Ethoxyethylphosphinate are phosphinates , with one ester (OR) and one alkyl (R) group directly bonded to phosphorus .
Ethyl (cyanomethyl)methylphosphinate introduces a nitrile (-CN) group, which increases polarity and reactivity in hydrolysis or nucleophilic addition reactions .
Functional Group Diversity :
- 2-Ethoxyethylphosphinate contains an ether-oxygen in its substituent, improving solubility in polar solvents compared to purely alkyl-substituted analogs .
Industrial and Regulatory Considerations
- Regulatory Status : All compounds listed fall under Schedule 2B04, indicating their relevance to chemical weapon precursor monitoring .
- Applications: Isobutyl methylphosphonate: Intermediate in pesticide or flame-retardant synthesis. Ethyl (cyanomethyl)methylphosphinate: Potential use in specialty polymers due to its nitrile functionality .
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